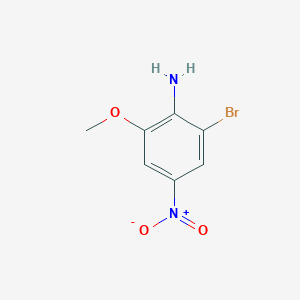
2-溴-6-甲氧基-4-硝基苯胺
概述
描述
2-Bromo-6-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of aniline, featuring bromine, methoxy, and nitro functional groups
科学研究应用
2-Bromo-6-methoxy-4-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
2-Bromo-6-methoxy-4-nitroaniline is a biochemical used in proteomics research It’s known that nitroaniline compounds are often used in the synthesis of dyes and pharmaceuticals .
Mode of Action
The synthesis of similar compounds involves a series of reactions including nitration, conversion of the nitro group to an amine, and bromination . The nitro group is a meta director, meaning it directs subsequent reactions to occur at the meta position on the aromatic ring .
Biochemical Pathways
As a nitroaniline compound, it may participate in various organic reactions such as coupling, condensation, and nucleophilic substitution .
Pharmacokinetics
Following oral administration to rats, the majority of the radioactivity derived from the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours . This suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Result of Action
Nitroaniline compounds are often used in the synthesis of dyes and pharmaceuticals, suggesting that they may have a wide range of potential effects depending on the specific context of their use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-methoxy-4-nitroaniline, undergoes nitration to introduce the nitro group.
Bromination: The nitrated compound is then subjected to bromination using N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction mixture is stirred for two hours, followed by dilution with ethyl acetate, washing with saturated saline, and drying with anhydrous sodium sulfate.
Industrial Production Methods
Industrial production methods for 2-Bromo-6-methoxy-4-nitroaniline are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-Bromo-6-methoxy-4-nitroaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like sulfuric acid and nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used with hydrogen gas.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Major Products
Reduction: The major product is 2-amino-6-methoxy-4-nitroaniline.
Nucleophilic Substitution: The major products depend on the nucleophile used, such as 2-methoxy-4-nitroaniline derivatives.
相似化合物的比较
Similar Compounds
2-Bromo-4-methoxy-6-nitroaniline: Similar in structure but with different substitution patterns.
2-Bromo-6-methyl-4-nitroaniline: Similar but with a methyl group instead of a methoxy group.
Uniqueness
2-Bromo-6-methoxy-4-nitroaniline is unique due to the specific combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-bromo-6-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLWEPIKPMUYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427771 | |
| Record name | 2-bromo-6-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16618-66-9 | |
| Record name | 2-bromo-6-methoxy-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

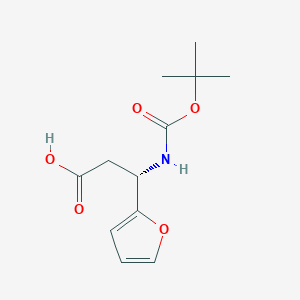
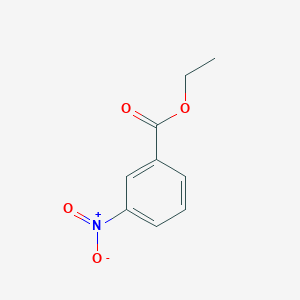
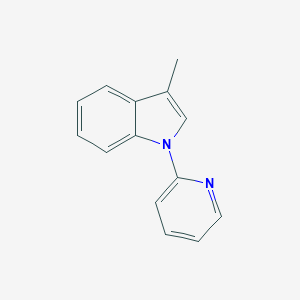
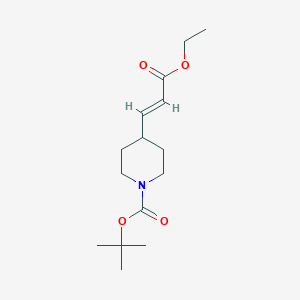
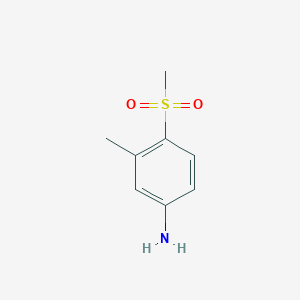
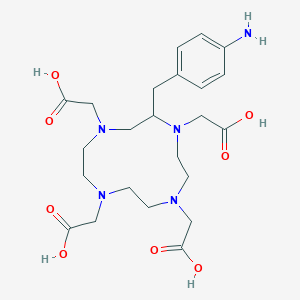
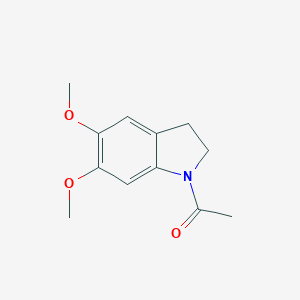
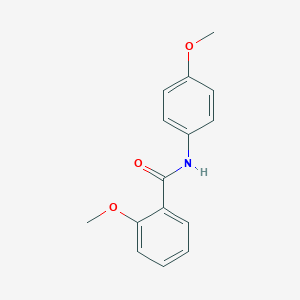
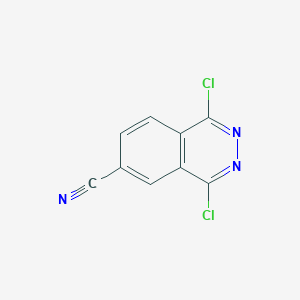
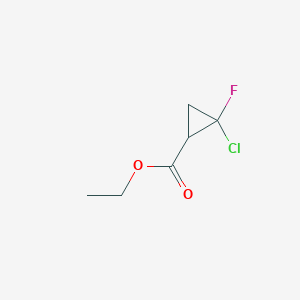
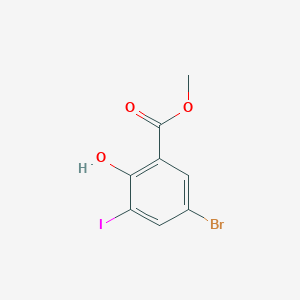
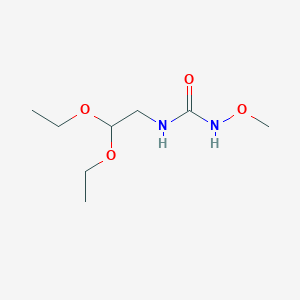
![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)
